molecular formula C7H7Cl2NO2S B224358 2,4-Dichloro-5-methylbenzenesulfonamide

2,4-Dichloro-5-methylbenzenesulfonamide

Cat. No.: B224358
M. Wt: 240.11 g/mol
InChI Key: WBEVHKJVBJYFLT-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzenesulfonamide is a sulfonamide-based compound featuring a dichloro-substituted benzene ring with a methyl group at position 5 and a sulfonamide functional group. It serves as a key intermediate in synthesizing hybrid molecules with dual pharmacophores, such as chalcone-sulfonamide hybrids (e.g., (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides) . These derivatives are synthesized via a two-stage process:

Stage 1: Reaction of 4-aminoacetophenone with 2,4-dichloro-5-methylbenzenesulfonyl chloride in dry pyridine to yield N-(4-acetylphenyl)-2,4-dichloro-5-methylbenzenesulfonamide (95% yield).

Stage 2: Claisen-Schmidt condensation of the intermediate with benzaldehyde derivatives under basic conditions to form chalcone hybrids (53–87% yield) .

Properties

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

2,4-dichloro-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12)

InChI Key

WBEVHKJVBJYFLT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,4-dichloro-5-methylbenzenesulfonamide and structurally or functionally related sulfonamide derivatives:

Compound Structural Features Synthesis Method Key Biological Activities Reference
This compound Dichloro and methyl groups at positions 2,4,5; sulfonamide at position 1 Claisen-Schmidt condensation Anticancer (IC50 0.89–9.63 µg/mL), antioxidant (68.9% DPPH scavenging)
5-Chloro-2-methylbenzenesulfonamide Single chloro and methyl groups at positions 5 and 2; sulfonamide at position 1 Sulfonation of 5-chloro-2-methylaniline Limited data; primarily used as an intermediate in drug synthesis
4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide Complex bicyclic structure with multiple chloro and methyl groups Multi-step synthesis involving pentachloroacetone No explicit biological data; structural complexity suggests potential for unique reactivity
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Chloro and hydroxy groups on benzamide; methanesulfonylphenyl moiety Amide coupling reactions Investigated for antidiabetic properties (e.g., glyburide-related compounds)
Schiff Base Ligands (e.g., 5-chlorosalicylaldehyde-sulfonamide hybrids) Imine linkage between sulfonamide and aldehyde derivatives Condensation of sulfonamides with aldehydes Antimicrobial and metal-chelating properties; less potent in anticancer assays

Structural and Functional Analysis

Substituent Effects: The dichloro and methyl groups in this compound enhance lipophilicity, improving membrane permeability and anticancer activity compared to monosubstituted analogs like 5-chloro-2-methylbenzenesulfonamide . Chalcone hybrids (e.g., derivative 5) introduce conjugated double bonds, enabling π-π interactions with biological targets, which monosulfonamides lack .

Biological Performance: Anticancer Potency: Chalcone derivatives of this compound outperform simpler sulfonamides (e.g., 5-chloro-2-methylbenzenesulfonamide) due to dual pharmacophore synergy . Antioxidant Capacity: Derivatives of this compound show superior radical scavenging (68.9% DPPH inhibition) compared to non-hybrid sulfonamides, which typically exhibit <30% activity .

Synthetic Complexity :

  • Hybrid compounds require multi-step synthesis (e.g., Claisen-Schmidt condensation), whereas simpler sulfonamides (e.g., 5-chloro-2-methylbenzenesulfonamide) are synthesized in single steps .

Preparation Methods

Sulfonation of 2,4-Dichloro-5-methylbenzoic Acid

In the first step, 2,4-dichloro-5-methylbenzoic acid undergoes sulfonation with chlorosulfonic acid (HSO3Cl\text{HSO}_3\text{Cl}) at elevated temperatures (135–145°C) in the presence of a catalyst. Patent CN101066943A details the use of sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst, achieving a 70% yield of the intermediate 2,4-dichloro-5-methylbenzenesulfonyl chloride. Key parameters include:

  • Molar ratio : 1:8 (substrate to HSO3Cl\text{HSO}_3\text{Cl})

  • Reaction time : 4–5 hours

  • Temperature control : Gradual heating to avoid decomposition.

The sulfonyl chloride intermediate is isolated via ice-water quenching, filtration, and washing to neutrality, ensuring minimal hydrolysis.

Amination of Sulfonyl Chloride

The sulfonyl chloride is subsequently treated with ammonia (NH3\text{NH}_3) under controlled conditions. Patent CN104672114A specifies dissolving the intermediate in aqueous ammonia at 0–5°C, followed by acidification with hydrochloric acid to precipitate the sulfonamide. Critical factors include:

  • Temperature : Maintained below 5°C to prevent side reactions.

  • pH control : Acidification to pH 1–2 ensures complete protonation of the sulfonamide.

  • Purification : Recrystallization from ethanol removes residual impurities, yielding >99% purity.

Direct Sulfonamidation via Sulfonyl Chloride Intermediates

Alternative routes utilize pre-synthesized sulfonyl chlorides, such as 2,4-dichloro-5-methylbenzenesulfonyl chloride, reacting with amines. Research from PMC10778824 demonstrates this method in synthesizing derivatives like (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide.

Coupling with Amines

The sulfonyl chloride reacts with amines (e.g., 4-aminoacetophenone) in anhydrous pyridine at reflux (4 hours), achieving yields up to 95%. Post-reaction workup involves:

  • Quenching : Ice-cold water to precipitate the product.

  • Filtration and washing : Neutral pH wash to remove pyridine residues.

  • Recrystallization : Ethanol or methanol for high-purity isolates.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Advantages
Sulfonation-Amination70>99Scalable, low-cost reagents
Direct Sulfonamidation95>98High selectivity, mild conditions

Industrial Feasibility

  • Sulfonation-Amination : Preferred for large-scale production due to reagent availability and straightforward purification.

  • Direct Sulfonamidation : Suitable for specialized derivatives but limited by pyridine’s toxicity and cost.

Optimization Strategies

Catalyst Selection

Switching from sulfuric acid to sodium sulfate (Na2SO4\text{Na}_2\text{SO}_4) in sulfonation reduces corrosion risks and improves reaction homogeneity, as evidenced in CN104672114A.

Solvent Systems

  • NMP vs. Pyridine : NMP offers higher boiling points (202°C) for safer high-temperature reactions, whereas pyridine enables milder conditions but requires stringent handling.

Temperature Modulations

Lowering amidation temperatures to 0–5°C minimizes byproducts like sulfonic acids, enhancing yields by 10–15% .

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